1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
This urea derivative features a tert-butyl-substituted phenyl group linked via a urea bridge to a methyl-tetrazole moiety, which is further substituted with a 3,4-difluorophenyl group. The compound’s design integrates bulky (tert-butyl), electron-withdrawing (fluorine), and hydrogen-bonding (tetrazole and urea) elements, making it structurally distinct.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O/c1-19(2,3)12-4-6-13(7-5-12)23-18(28)22-11-17-24-25-26-27(17)14-8-9-15(20)16(21)10-14/h4-10H,11H2,1-3H3,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJRFFBELWPGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting 3,4-difluoroaniline with sodium azide and a suitable catalyst under controlled conditions to form the tetrazole ring.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling reactions: The final step involves coupling the tetrazole-containing intermediate with the tert-butylphenyl intermediate using a urea-forming reagent such as phosgene or carbonyldiimidazole under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl rings or the tetrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The tetrazole ring, in particular, is known to mimic carboxylate groups, potentially allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related urea derivatives and heterocyclic analogs from the evidence, focusing on substituent effects, physicochemical properties, and inferred structure-activity relationships (SAR).
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties: The tert-butyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., fluorine or chlorine in and ). This could improve membrane permeability but may reduce solubility .
Heterocyclic Core Differences :
- Tetrazole (target compound) vs. pyrazole () or isoxazole (): Tetrazoles offer additional hydrogen-bonding sites (via NH) and dipole interactions, which may enhance target binding compared to pyrazoles or isoxazoles .
Synthetic Accessibility :
- Compounds with direct aryl-urea linkages () are synthesized in moderate yields (56–98%), whereas methyl-linked tetrazoles (as in the target compound) may require multi-step protocols, similar to ’s triazole synthesis (50% yield) .
Inferred Biological Relevance: Urea-tetrazole hybrids in were studied for hypoglycemic activity, suggesting the target compound may share similar mechanisms. The tert-butyl group could prolong metabolic stability, while the 3,4-difluorophenyl group may optimize target affinity .
Biological Activity
1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHFNO
- CAS Number : Not explicitly provided in the search results but can be derived from its components.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The tetrazole moiety is known to enhance the binding affinity towards specific targets, which may include:
- Angiotensin II Receptor : Research indicates that similar tetrazole-containing compounds exhibit significant activity against the angiotensin II receptor, which is crucial for regulating blood pressure and fluid balance .
- Urease Inhibition : Some studies have indicated that urea derivatives can inhibit urease activity, which is relevant in treating infections caused by urease-producing bacteria .
Antihypertensive Activity
Studies on related compounds have shown that the presence of a tetrazole ring can enhance antihypertensive effects. For instance, compounds with similar structures have demonstrated significant inhibition of angiotensin II receptors, leading to decreased blood pressure in animal models .
Antimicrobial Activity
The compound's potential antimicrobial properties were evaluated using various assays. For example:
- Agar-Well Diffusion Method : This method was utilized to assess the antibacterial activities against Gram-positive and Gram-negative bacteria. Compounds structurally similar to this compound showed varying degrees of effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
- Case Study on Hypertension :
- Antimicrobial Efficacy :
Summary of Findings
Q & A
Basic: What are the recommended synthetic routes for optimizing the yield of 1-(4-(tert-butyl)phenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea?
Methodological Answer:
The synthesis of urea-tetrazole hybrids typically involves multi-step reactions. For example, coupling tert-butylphenyl isocyanate with a pre-functionalized tetrazole intermediate (e.g., via nucleophilic substitution or click chemistry) is a common approach. Evidence suggests optimizing reaction conditions using continuous flow synthesis to enhance mixing efficiency and automated reaction monitoring (e.g., in-line FTIR) to track intermediate formation . Post-synthesis purification via silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate) can improve purity, as demonstrated in related tetrazole-urea compounds .
Basic: How can structural characterization of this compound be systematically validated?
Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:
- 1H/13C/19F NMR : Confirm substituent positions (e.g., tert-butyl, difluorophenyl) and urea linkage integrity. Fluorine signals in 19F NMR are particularly diagnostic for 3,4-difluorophenyl orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .
- X-ray Crystallography : Resolve ambiguities in tetrazole ring conformation and spatial arrangement of substituents, as seen in structurally analogous triazole-urea derivatives .
Advanced: What experimental strategies can resolve contradictions in reported biological activities of similar urea-tetrazole analogs?
Methodological Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) may arise from structural variations. To address this:
- Comparative SAR Studies : Synthesize analogs with controlled substitutions (e.g., replacing tert-butyl with cyclopropyl or varying fluorophenyl positions) and test under standardized assays .
- Dose-Response Profiling : Use IC50/EC50 values across multiple cell lines or enzymatic systems to differentiate target specificity .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to rationalize divergent activities (e.g., steric effects from tert-butyl) .
Advanced: How can computational modeling guide the design of analogs with improved solubility?
Methodological Answer:
The tetrazole ring enhances solubility via hydrogen bonding, but bulky tert-butyl groups may limit bioavailability. Strategies include:
- LogP Calculations : Predict solubility changes using software like ChemAxon or Schrodinger. Replace tert-butyl with polar substituents (e.g., methoxy) while maintaining steric bulk .
- Co-crystallization Screens : Identify salt forms or co-solvents (e.g., PEG-400) that improve aqueous stability, as seen in related fluorophenyl-urea compounds .
Advanced: What methodologies are recommended for identifying molecular targets of this compound?
Methodological Answer:
- Affinity Chromatography : Immobilize the compound on a resin and isolate binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling Panels : Screen against 400+ kinases using radiometric or fluorescence-based assays to detect inhibition patterns .
- CRISPR-Cas9 Knockout Models : Validate target engagement by observing phenotype reversal in gene-edited cell lines .
Basic: How can stability under physiological conditions be assessed?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then monitor decomposition via HPLC .
- Plasma Stability Assays : Incubate with human plasma at 37°C and quantify parent compound loss over 24 hours using LC-MS .
Advanced: What strategies mitigate synthetic challenges in introducing the 3,4-difluorophenyl group?
Methodological Answer:
Fluorine incorporation often requires harsh conditions. Optimize via:
- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., XPhos Pd G3) to couple fluorophenyl boronic acids to tetrazole precursors under mild conditions .
- Electrophilic Fluorination : Introduce fluorine post-tetrazole formation using Selectfluor in aprotic solvents (e.g., DMF) .
Advanced: How can researchers design SAR studies to explore the role of the tetrazole ring?
Methodological Answer:
- Isoelectronic Replacements : Synthesize analogs replacing tetrazole with triazole or oxadiazole to assess bioactivity dependence on ring electronics .
- Protease Stability Assays : Compare metabolic stability of tetrazole vs. carboxylate bioisosteres in liver microsomes .
Basic: What analytical methods are suitable for quantifying impurities in bulk samples?
Methodological Answer:
- HPLC-UV/ELS : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to resolve impurities. Validate with spiked degradation products .
- ICP-MS : Detect heavy metal residues (e.g., Pd from catalysis) at ppm levels .
Advanced: How can in vivo pharmacokinetic properties be predicted computationally?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
